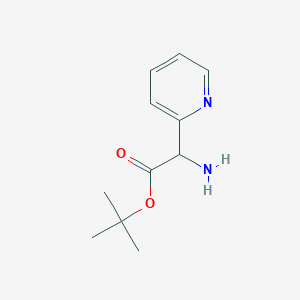

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC13625786

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | tert-butyl 2-amino-2-pyridin-2-ylacetate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3 |

| Standard InChI Key | QKGGNWIELBOAGY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C(C1=CC=CC=N1)N |

| Canonical SMILES | CC(C)(C)OC(=O)C(C1=CC=CC=N1)N |

Introduction

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate is an organic compound classified as a functionalized amino acid derivative. Its structure features a tert-butyl ester group attached to a glycine backbone, with the amino group substituted by a pyridin-2-yl moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential applications in drug design, catalysis, and as an intermediate in the synthesis of biologically active molecules.

Synthesis of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate

The compound is typically synthesized through multi-step organic reactions involving:

-

Preparation of Glycine Derivative: Starting with glycine or its protected derivatives, the amino group is functionalized with a pyridin-2-yl substituent.

-

Esterification Reaction: The carboxylic acid group is esterified using tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Purification: The crude product is purified through recrystallization or chromatography to achieve high purity.

Medicinal Chemistry

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate serves as a precursor for synthesizing bioactive molecules, particularly those targeting enzymatic pathways or receptor sites. Its pyridine moiety often facilitates interactions with biological targets.

Catalysis

The compound can act as a ligand in organometallic catalysis due to its nitrogen-donor pyridine ring, enabling the formation of stable complexes with transition metals.

Functional Material Synthesis

It is used as an intermediate in designing polymers or materials with specific electronic or optical properties.

Analytical Characterization

The characterization of tert-butyl 2-amino-2-(pyridin-2-yl)acetate involves several analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirms molecular structure through proton (^1H) and carbon (^13C) signals |

| Mass Spectrometry | Determines molecular weight and fragmentation pattern |

| IR Spectroscopy | Identifies functional groups (e.g., ester C=O stretch, NH vibrations) |

| Elemental Analysis | Verifies empirical formula |

Safety and Handling

While no extensive toxicological data is available for this compound, standard precautions for handling organic chemicals should be followed:

-

Use personal protective equipment (PPE), including gloves and goggles.

-

Work in a well-ventilated area or fume hood to avoid inhalation of vapors.

-

Store in a cool, dry place away from incompatible substances such as strong acids or bases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume